(2-Aminoethylamino) 4-methylbenzenesulfonate
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Overview
Description
"(2-Aminoethylamino) 4-methylbenzenesulfonate" is a chemical compound belonging to the class of organosulfonates, which are known for their diverse applications in chemical synthesis, material science, and pharmaceuticals. This exploration excludes applications, drug usage, and side effects, focusing solely on its chemical essence.
Synthesis Analysis
The synthesis of related sulfonate compounds often involves multiple steps, including sulfonation, photochlorination, Hofmann amination, and reduction processes. For example, a similar compound, 3-Amino-4-aminomethylbenzenesulfonate, was synthesized from o-nitrotoluene through these steps, achieving a purity of 99.2% and a yield of 62.8% (Jiang Du-xiao, 2005).
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as NMR, IR, MS, and elemental analysis to identify the structural features of the compound. For instance, the structure of 2-Amino-6-methylpyridinium 4-methylbenzenesulfonate was elucidated, revealing amine–imine tautomerism and hydrogen bonding forming an R2^2(8) ring motif (K. Babu et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving sulfonate compounds can be diverse. For example, aminopropanedinitrile 4-methylbenzenesulfonate reacts with isothiocyanates to give 5-amino-2-(alkylamino)-4-cyanothiazoles, indicating the compound's reactivity towards nucleophilic addition (F. Freeman & Darrick S. H. L. Kim, 1991).
Physical Properties Analysis
The physical properties of sulfonate compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. For instance, the crystal and molecular structure of 2-aminobenzo[d]thiazol-3-ium 4-aminobenzenesulfonate hydrate was studied, highlighting the importance of hydrogen bonds in the crystal cohesion and stability (M. Dhanalakshmi & S. Parthiban, 2020).
Scientific Research Applications
Reaction and Synthesis Applications
- Chemical Reactions : Aminopropanedinitrile 4-methylbenzenesulfonate reacts with alkyl and aryl isothiocyanates to produce thiazoles and thiazolo pyrimidines, important in chemical synthesis (Freeman & Kim, 1991).
- Synthesis of Complex Compounds : The molecule is involved in synthesizing triethylammonium 2-(diphenylphosphinoamino)-5-methylbenzenesulfonate, useful in extracting Ni(II) ions from water (Sarıöz et al., 2013).
Material Science and Engineering
- Study of Molecular Structure : The 4-methylbenzenesulfonate anion has been studied using ab initio quantum chemical methods, providing insights into its structure and vibrations, crucial for material science applications (Ristova et al., 1999).
Environmental and Biological Applications
- Biodegradation : A study on 4-aminobenzenesulfonate, a related compound, by Pannonibacter sp. W1, focuses on its degradation as an environmental pollutant. This research is vital for understanding the environmental impact and biodegradation processes of similar compounds (Wang et al., 2009).
Analytical Chemistry
- Fluorescent Visualization : 2-Amino-5-methylbenzenesulfonic acid, a similar compound, is used in indirect fluorescent visualization in chromatography, highlighting the potential for analytical applications in detecting aliphatic amines (Gallo & Walters, 1986).
Crystallography and Solid-State Chemistry
- Crystal Structure Studies : The crystal structure of compounds like 2-amino-6-methylpyridinium 4-methylbenzenesulfonate provides valuable information for crystallography and solid-state chemistry (Babu et al., 2014).
Potential Applications in Polymer Science
- Photoacid Generators : The use of oxime sulfonates as potential photoacid generators, important for polymer resist development, includes derivatives of 4-methylbenzenesulfonate (Plater et al., 2019).
Applications in Lubricants and Corrosion Inhibitors
- Antioxidant Additives for Lubricating Oils : Some derivatives of 4-methylbenzenesulfonate have been evaluated as antioxidant and corrosion inhibitors, demonstrating potential applications in improving the quality and longevity of lubricating oils (Habib et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(2-aminoethylamino) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-8-2-4-9(5-3-8)15(12,13)14-11-7-6-10/h2-5,11H,6-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUMUZOGZPNCIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ONCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383826 |
Source
|
Record name | N~1~-[(4-Methylbenzene-1-sulfonyl)oxy]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethylamino) 4-methylbenzenesulfonate | |
CAS RN |
175205-36-4 |
Source
|
Record name | (2-Aminoethyl)azanyl 4-methylbenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~-[(4-Methylbenzene-1-sulfonyl)oxy]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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